molecular formula C13H18BrNO B1286331 2-(5-Bromo-2-ethoxyphenyl)piperidine

2-(5-Bromo-2-ethoxyphenyl)piperidine

Cat. No.: B1286331
M. Wt: 284.19 g/mol
InChI Key: GBHXWRIXBNBGGJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxyphenyl)piperidine (CAS: 952958-95-1) is a brominated aromatic compound featuring a piperidine ring linked to a substituted benzene moiety. Its molecular formula is C₁₃H₁₈BrNO (molecular weight: 284.19 g/mol), with structural features including a 5-bromo-2-ethoxyphenyl group and a six-membered piperidine ring . The ethoxy group at the 2-position and bromine at the 5-position on the benzene ring contribute to its unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of ligands and bioactive molecules .

Properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHXWRIXBNBGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(5-Bromo-2-ethoxyphenyl)piperidine, highlighting differences in substituents, molecular weights, and biological relevance:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Pharmacological Notes Reference
This compound 5-Bromo, 2-ethoxy substituents on benzene; piperidine ring 284.19 Potential ligand for receptor studies; used in synthetic intermediates.
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine Sulfonyl group at benzene; additional 4-methyl substituent 372.27 Increased polarity due to sulfonyl group; potential protease inhibitor or enzyme modulator.
5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethylether hydrochloride Biphenyl system; ether linkage to piperidine 402.71 Enhanced π-π stacking capability; explored in CNS-targeting drug candidates.
5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline Aniline group; piperidinyl ethoxy chain 313.22 Amine functionality increases solubility; potential precursor for antipsychotic agents.
3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine Hydrochloride Biphenyl-ether linkage; ethyl-piperidine bridge 402.71 Structural rigidity may improve metabolic stability; tested in analgesia research.
4-Bromo-2-piperidinobenzaldehyde Aldehyde substituent on benzene; piperidine ring 268.15 Reactive aldehyde group enables Schiff base formation; used in covalent inhibitor design.

Key Comparative Analysis

Substituent Effects on Reactivity :

  • The sulfonyl group in 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine enhances hydrogen-bonding capacity compared to the ethoxy group in the parent compound, making it more suitable for enzyme interaction .
  • Biphenyl systems (e.g., 5-Bromo[1,1'-biphenyl]-2-yl derivatives) introduce extended aromaticity, improving binding to hydrophobic pockets in proteins .

Pharmacological Implications: The aniline derivative (5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline) exhibits basicity due to its amine group, which may enhance blood-brain barrier penetration compared to the neutral this compound . Aldehyde-containing analogs (e.g., 4-Bromo-2-piperidinobenzaldehyde) are reactive intermediates in covalent drug discovery but may suffer from instability .

Metabolic Stability :

  • Piperidine rings generally confer better metabolic stability than piperazine analogs due to reduced susceptibility to oxidative metabolism . However, bulky substituents (e.g., biphenyl groups) can decrease solubility, necessitating formulation optimization .

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